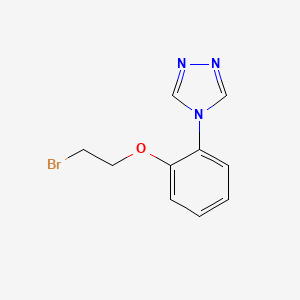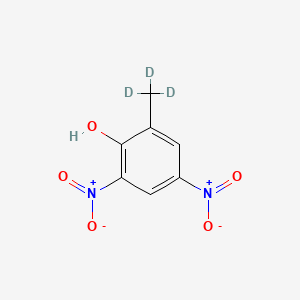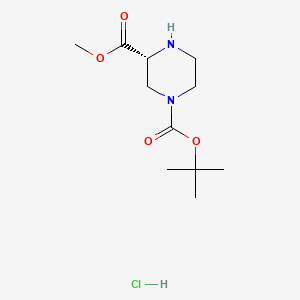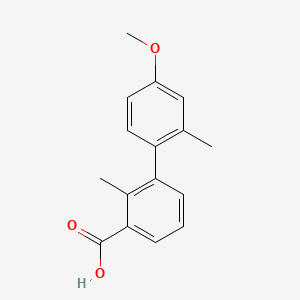
3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, which is further connected to another benzene ring with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid and 2-methylbenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed, where 4-methoxy-2-methylphenylboronic acid reacts with 2-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to perform the Suzuki coupling reaction.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(4-Hydroxy-2-methylphenyl)-2-methylbenzoic acid.
Reduction: Formation of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to inflammation or pain response.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups but differs in the presence of a boronic acid group.
2-Methyl-4-methoxybenzoic acid: Similar structure but lacks the additional benzene ring.
4-Methoxy-2-methylbenzoic acid: Similar but with a simpler structure.
Uniqueness
3-(4-Methoxy-2-methylphenyl)-2-methylbenzoic acid is unique due to its dual benzene ring structure with both methoxy and methyl substituents, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-9-12(19-3)7-8-13(10)14-5-4-6-15(11(14)2)16(17)18/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFCRYYCBTJAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689964 |
Source


|
| Record name | 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-37-9 |
Source


|
| Record name | 4'-Methoxy-2,2'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
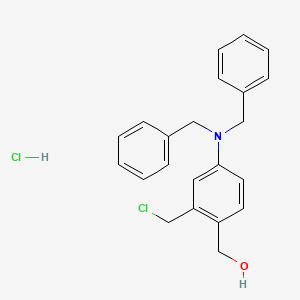

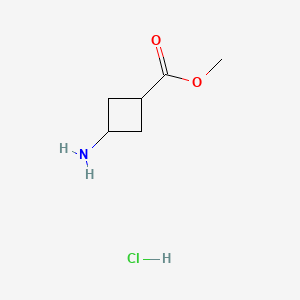
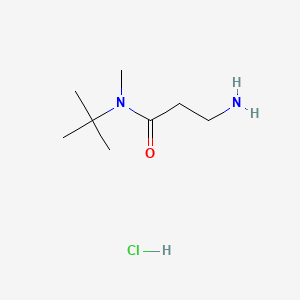
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
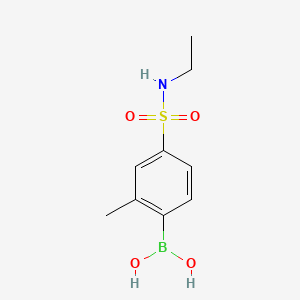
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
